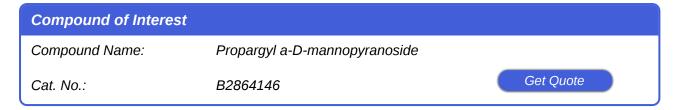


Propargyl α-D-mannopyranoside: A Technical Guide to its Chemical Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

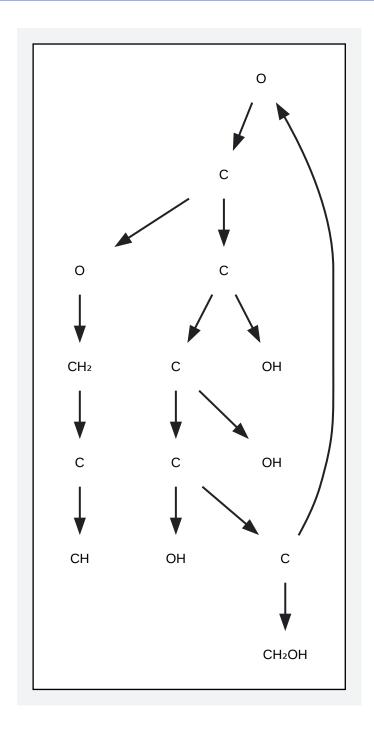
Abstract

Propargyl α -D-mannopyranoside is a synthetic monosaccharide derivative of significant interest in the fields of glycobiology, chemical biology, and drug development. Its key structural feature is a terminal alkyne group (propargyl group) attached to the anomeric carbon of mannose. This functional group allows for highly efficient and specific covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth overview of the chemical properties, synthesis, and applications of Propargyl α -D-mannopyranoside, serving as a technical resource for researchers leveraging this versatile molecule.

Chemical Identity and Structure

Propargyl α -D-mannopyranoside is characterized by a mannose sugar in its pyranose (six-membered ring) form, with the propargyl group locked in an alpha (α) configuration at the C-1 position. This specific stereochemistry is crucial, as biological recognition, particularly by mannose receptors on cell surfaces, is highly dependent on the precise orientation of the sugar's hydroxyl groups.[1][2]





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Caption: 2D Structure of Propargyl α -D-mannopyranoside.

Table 1: Chemical Identifiers



Identifier	Value	Source(s)
IUPAC Name	(2R,3S,4S,5S,6S)-2- (hydroxymethyl)-6-(prop-2- yn-1-yloxy)tetrahydro-2H- pyran-3,4,5-triol	[3]
CAS Number	854262-01-4	[4][5]
Molecular Formula	C ₉ H ₁₄ O ₆	[4][5][6]
Molecular Weight	218.20 g/mol	[3][4][6]
PubChem CID	16754230	[4][6]

| Synonyms | 2-Propynyl α -D-mannopyranoside, **Propargyl A-D-Mannopyranoside** |[4][5] |

Physicochemical Properties

The physical and chemical properties of Propargyl α -D-mannopyranoside are summarized below. These properties are essential for handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data



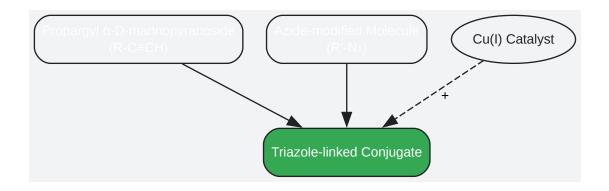
Property	Value	Source(s)
Appearance	White Crystalline Solid	[7]
Melting Point	118-120 °C	[7]
Solubility	Soluble in Water, Methanol, Ethanol. Weakly soluble in Ethyl Acetate.	[7]
XLogP3	-2.1	[3][6]
Hydrogen Bond Donor Count	4	[3][6]
Hydrogen Bond Acceptor Count	6	[3][6]
Polar Surface Area (PSA)	99.4 Ų	[3][6]
Rotatable Bond Count	3	[3][6]
Exact Mass	218.07903816 Da	[3][6]

| Storage Temperature | 0 to 8 °C |[7] |

Chemical Reactivity and Synthesis Core Reactivity: The Alkyne Handle

The defining chemical feature of Propargyl α -D-mannopyranoside is its terminal alkyne. This group is a versatile chemical handle for conjugation, primarily via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage between the mannoside and an azide-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a nanoparticle surface).[1][8][9]





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Caption: The CuAAC "Click" Reaction Workflow.

Synthesis and Stereochemical Purity

The biological function of Propargyl α -D-mannopyranoside is contingent on its stereochemical purity. One-step synthesis procedures, which directly react D-mannose with propargyl alcohol, often result in a mixture of α - and β -anomers, as well as pyranose and furanose isomers.[1][10] These by-products can interfere with specific biological recognition.

A three-step synthesis is the preferred method to obtain the pure α -pyranoside form.[1][8] This procedure involves:

- Protection: Acetylation of all hydroxyl groups on D-mannose.
- Propargylation: Introduction of the propargyl group at the anomeric (C-1) position.
- Deprotection: Removal of the acetyl protecting groups to yield the final product.



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Caption: Workflow for the three-step synthesis of pure Propargyl α -D-mannopyranoside.

Experimental Protocols



Protocol: Three-Step Synthesis of Propargyl α -D-mannopyranoside

This protocol is adapted from methodologies described in the literature for producing the high-purity α -anomer.[1][10]

Step 1: Per-O-Acetylation of D-Mannose

- Dissolve D-mannose (e.g., 5.0 g) in pyridine (40 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add acetic anhydride (26 mL) dropwise to the cooled solution while stirring.
- Allow the mixture to slowly warm to room temperature and continue stirring overnight.
- Dilute the reaction mixture with ethyl acetate (30 mL).
- Perform an aqueous workup by extracting with 1M HCl (5 x 10 mL) and then washing with brine (2 x 15 mL).
- Collect the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield per-O-acetyl-mannopyranoside.

Step 2: Propargylation of Per-O-acetyl-mannopyranoside

- Dissolve the peracetylated mannose (e.g., 8.32 g) in anhydrous dichloromethane (DCM, 80 mL) under an argon atmosphere.
- Add propargyl alcohol (e.g., 6.20 mL).
- Cool the solution to 0 °C.
- Add boron trifluoride diethyl etherate (BF₃·OEt₂, e.g., 13.2 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Dilute the solution with DCM (100 mL) and pour it into ice-cold water (150 mL).



- Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purify the resulting propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside by column chromatography.

Step 3: Deprotection to Yield Final Product

- Dissolve the purified, protected propargyl mannoside (e.g., 5.76 g) in a mixture of anhydrous DCM (10 mL) and anhydrous methanol (40 mL) under an argon atmosphere.
- Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution) until the solution is basic.
- Stir the mixture at room temperature for 24 hours.
- Neutralize the reaction with an acidic ion-exchange resin (e.g., DOWEX H+ form).
- Filter the mixture and concentrate the filtrate in vacuo.
- Purify the final product, Propargyl α -D-mannopyranoside, by column chromatography (e.g., DCM/MeOH mobile phase) to yield a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for confirming the structure, anomeric configuration (α vs. β), and purity of Propargyl α -D-mannopyranoside.

- ¹H NMR: The spectrum is used to confirm the presence of the propargyl group (characteristic signals for the acetylenic proton and the methylene protons) and the mannose backbone.
 The coupling constant of the anomeric proton (H-1) is critical for confirming the αconfiguration.
- ¹³C NMR: Provides confirmation of the carbon skeleton, including the distinct signals for the alkyne carbons.



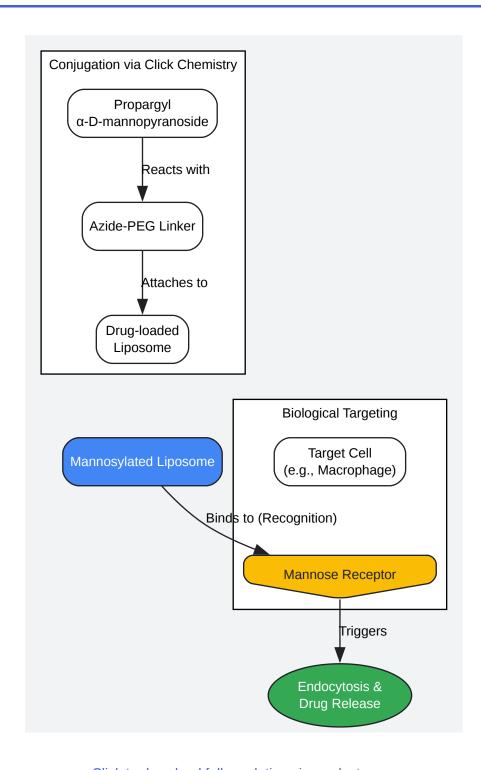
 Purity Assessment: NMR analysis is crucial for distinguishing the desired α-pyranoside from potential β-pyranoside, α-furanoside, and β-furanoside by-products that may arise from nonselective synthesis methods.[1]

Applications in Research and Drug Development

The primary application of Propargyl α -D-mannopyranoside is its use as a building block for creating complex, functionalized glycoconjugates.[9][10]

- Targeted Drug Delivery: Many cancer cells and antigen-presenting cells (e.g., macrophages, dendritic cells) overexpress mannose receptors.[1][2] Nanoparticles (e.g., liposomes, polymers) can be decorated with Propargyl α-D-mannopyranoside (via click chemistry) to target these cells, thereby increasing the local concentration of a therapeutic agent and reducing off-target toxicity.[11]
- Biosensors and Cell Imaging: By clicking fluorescent dyes or biotin tags onto the mannoside, researchers can create probes to visualize mannose receptor distribution and dynamics on live cells.
- Glycoarray Fabrication: Immobilizing the mannoside onto surfaces to study proteincarbohydrate interactions.





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Caption: Logic of using Propargyl α -D-mannopyranoside for targeted drug delivery.

Safety and Handling

Propargyl α -D-mannopyranoside should be handled with appropriate laboratory precautions.



Table 3: GHS Hazard Information

Hazard Statement	Description	Source(s)
H315	Causes skin irritation	[8]
H319	Causes serious eye irritation	[8]

| H335 | May cause respiratory irritation |[8] |

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Storage: Store in a tightly sealed container at 0 to 8 °C.[7]

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References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl- alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyranosyl-6-O-alpha-D- mannopyranosyl-alpha-D-mannopyranoside, methyl 6-O-alpha-D-galactopyranosyl-3- O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, and methyl 6-O-alpha-D-glucopyranosyl-3-O-alpha-D-mannopyranosyl-alpha-D- mannopyranoside PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propargyl alpha-D-mannopyranoside | C9H14O6 | CID 16754230 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. americanelements.com [americanelements.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. synthose.com [synthose.com]
- 8. 854262-01-4 Cas No. | Propargyl alpha-D-mannopyranoside | Apollo [store.apolloscientific.co.uk]



- 9. Selectivity of 1- O-Propargyl-d-Mannose Preparations PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity of 1-O-Propargyl-d-Mannose Preparations PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Aminophenyl-α-D-mannopyranoside engineered lipidic nanoparticles for effective delivery of docetaxel to brain PubMed [pubmed.ncbi.nlm.nih.gov]
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